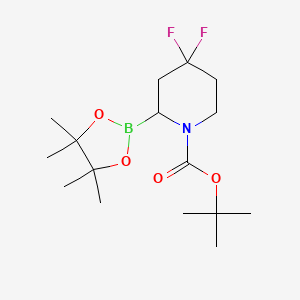![molecular formula C13H17N3O B14780122 2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide](/img/structure/B14780122.png)
2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(2-cyanobenzyl)-N-ethylpropanamide is a chiral compound with a specific stereochemistry, denoted by the (S) configuration. This compound features an amino group, a cyanobenzyl group, and an ethylpropanamide moiety, making it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-cyanobenzyl)-N-ethylpropanamide typically involves the reaction of 2-cyanobenzyl bromide with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction . The resulting intermediate is then subjected to further reactions to introduce the ethylpropanamide group, often using ethylamine and a suitable coupling reagent .
Industrial Production Methods
Industrial production of cyanobenzyl compounds, including (S)-2-Amino-N-(2-cyanobenzyl)-N-ethylpropanamide, involves transforming an aminomethyl group of a cyanobenzylamine compound into a hydroxymethyl group, a halogenomethyl group, or an acyloxymethyl group without causing damage to the cyano group on the benzene ring . This transformation is typically carried out using nitrosonium ions under mild conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-cyanobenzyl)-N-ethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the cyanobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in acetonitrile for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Reduced amines or alcohols.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-(2-cyanobenzyl)-N-ethylpropanamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-cyanobenzyl)-N-ethylpropanamide involves its interaction with specific molecular targets. The compound’s amino and cyanobenzyl groups allow it to participate in various biochemical pathways, potentially acting as an enzyme inhibitor or modulator . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Cyanobenzyl bromide: A precursor in the synthesis of (S)-2-Amino-N-(2-cyanobenzyl)-N-ethylpropanamide.
2-Cyanobenzyl acetate: Another derivative used in organic synthesis.
Cyanohydrins: Compounds with a cyano group and a hydroxyl group, used as intermediates in various syntheses.
Uniqueness
(S)-2-Amino-N-(2-cyanobenzyl)-N-ethylpropanamide is unique due to its specific stereochemistry and the presence of both an amino group and a cyanobenzyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide |
InChI |
InChI=1S/C13H17N3O/c1-3-16(13(17)10(2)15)9-12-7-5-4-6-11(12)8-14/h4-7,10H,3,9,15H2,1-2H3 |
InChI Key |
GJMNUELOTJEBRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1C#N)C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


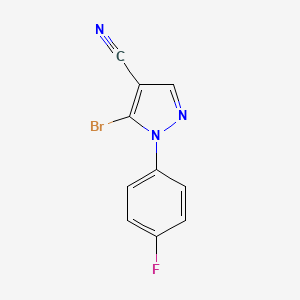
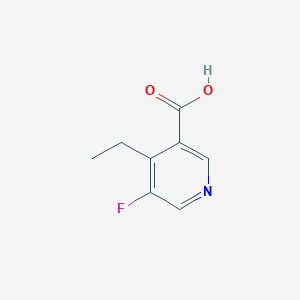

![2-amino-N-cyclopropyl-N-[(3-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780075.png)

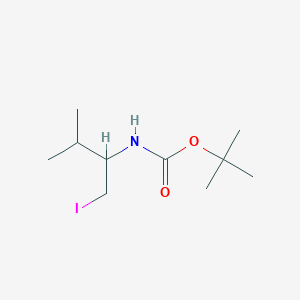
![1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14780104.png)
![(1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate](/img/structure/B14780111.png)


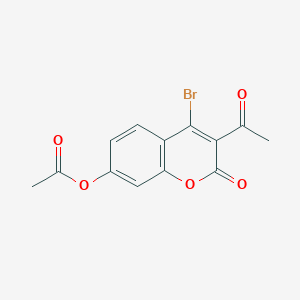

![3,7-diiodo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B14780132.png)
